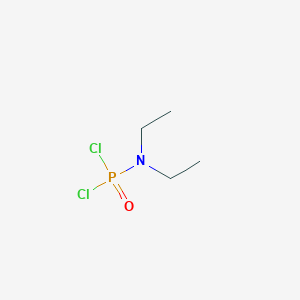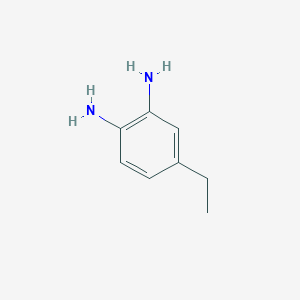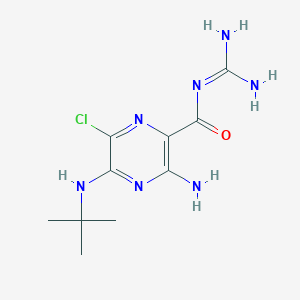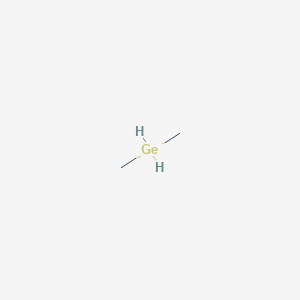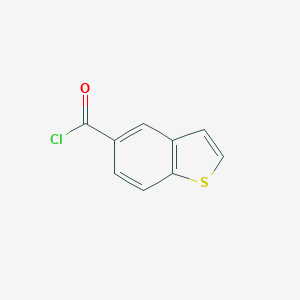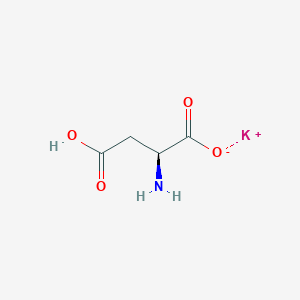
Monopotassium aspartate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
One of the non-essential amino acids commonly occurring in the L-form. It is found in animals and plants, especially in sugar cane and sugar beets. It may be a neurotransmitter.
作用機序
Target of Action
Monopotassium aspartate is primarily used as a potassium supplement . Its primary targets are cells that require potassium for proper function. Potassium is an essential mineral that plays a vital role in cell function, including maintaining fluid balance, nerve signal transmission, and muscle contraction .
Mode of Action
As a potassium supplement, this compound increases the levels of potassium in the body. It does this by providing a source of potassium that can be absorbed by the body and utilized by cells. The aspartate component of the compound may enhance the absorption of potassium .
Biochemical Pathways
This compound is involved in the aspartate metabolic pathway. Aspartate is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Pharmacokinetics
It is known that potassium is generally well absorbed in the body and is distributed throughout the body’s cells .
Result of Action
The primary result of this compound supplementation is an increase in the body’s potassium levels. This can help to prevent or treat hypokalemia (low potassium levels), which can cause symptoms such as muscle weakness, fatigue, and heart palpitations .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the absorption of potassium can be affected by the presence of other nutrients in the diet. Additionally, certain medical conditions, such as kidney disease, can affect the body’s ability to regulate potassium levels .
生化学分析
Biochemical Properties
Monopotassium aspartate participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the aspartate metabolic pathway, which leads to the production of essential amino acids like lysine, threonine, methionine, and isoleucine . The nature of these interactions is complex and involves multiple steps of enzymatic reactions.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it is used as a potassium supplement to treat conditions like hypokalemia or hyperammonemia .
Metabolic Pathways
This compound is involved in the aspartate metabolic pathway . This pathway involves various enzymes and cofactors. The effects of this compound on metabolic flux or metabolite levels are complex and require further exploration.
特性
CAS番号 |
1115-63-5 |
|---|---|
分子式 |
C4H6KNO4 |
分子量 |
171.19 g/mol |
IUPAC名 |
potassium;(2S)-2-amino-4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 |
InChIキー |
TXXVQZSTAVIHFD-DKWTVANSSA-M |
SMILES |
C(C(C(=O)O)N)C(=O)[O-].[K+] |
異性体SMILES |
C([C@@H](C(=O)[O-])N)C(=O)O.[K+] |
正規SMILES |
C(C(C(=O)[O-])N)C(=O)O.[K+] |
Key on ui other cas no. |
14007-45-5 1115-63-5 |
関連するCAS |
56-84-8 (Parent) |
同義語 |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does monopotassium aspartate impact plasma aspartate levels, and what are the potential consequences?
A1: Research suggests that administering this compound to rats significantly increases plasma aspartate levels, particularly through intraperitoneal injection []. This effect appears to be dose-dependent and varies with the age of the rats. Importantly, the study highlights a potential link between markedly elevated plasma aspartate levels and neuronal necrosis []. This finding underscores the importance of careful dosage considerations when investigating the effects of this compound.
Q2: Does the route of administration influence the effect of this compound on plasma aspartate levels?
A2: Yes, the route of administration plays a significant role in how this compound influences plasma aspartate levels. Research indicates that intraperitoneal injection leads to the most substantial increase in plasma aspartate levels compared to other administration methods []. This difference highlights the importance of considering administration routes when designing experiments and interpreting results related to this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


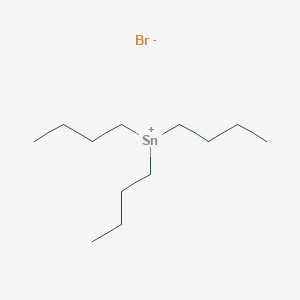
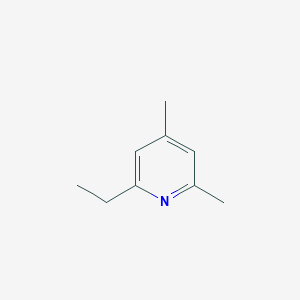
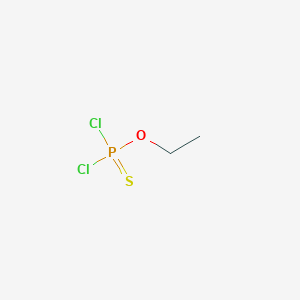
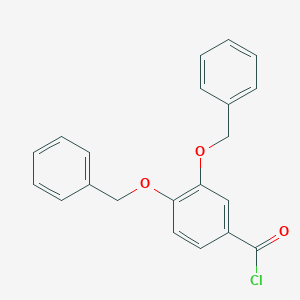
![[2,2'-Biquinoline]-4,4'-dicarboxylic acid](/img/structure/B74643.png)
![[(Z)-but-1-enyl]benzene](/img/structure/B74645.png)
